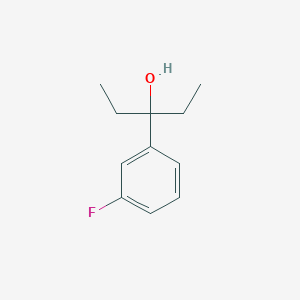

3-(3-Fluorophenyl)-3-pentanol

Description

3-(3-Fluorophenyl)-3-pentanol is a tertiary alcohol featuring a fluorinated aromatic ring attached to the third carbon of a pentanol backbone. Its molecular formula is C₁₁H₁₅FO, with a molecular weight of 182.24 g/mol.

Synthesis: The compound can be synthesized via Grignard reactions, analogous to the preparation of 3-phenyl-3-pentanol. As described in -pentanone reacts with a phenylmagnesium bromide derivative. For the fluorinated analog, 3-fluorophenylmagnesium bromide would be employed to introduce the fluorine substituent .

Properties

IUPAC Name |

3-(3-fluorophenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-3-11(13,4-2)9-6-5-7-10(12)8-9/h5-8,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJCRTHHXLRLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-3-pentanol typically involves the reaction of 3-fluorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(3-Fluorophenyl)-3-pentanone or 3-(3-Fluorophenyl)pentanoic acid.

Reduction: Formation of various alcohol derivatives depending on the specific reducing agent used.

Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 3-(3-Fluorophenyl)-3-pentanol

- Molecular Formula : C12H15F

- Molecular Weight : 196.25 g/mol

The compound features a pentanol group attached to a phenyl ring that is substituted with a fluorine atom. This configuration influences its reactivity and potential biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in drug design. The presence of the fluorine atom enhances lipophilicity and may improve the binding affinity to biological targets, making it a candidate for further pharmacological studies.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially inducing apoptosis through specific pathways. For example, research has indicated that compounds with similar structures can activate caspase pathways, leading to programmed cell death.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for diverse synthetic routes, including:

- Grignard Reactions : Utilized for synthesizing complex organic molecules.

- Reduction Reactions : Can be converted into other alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Biological Studies

Research has explored the biological activity of this compound, particularly its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The halogen substitution can enhance binding interactions with various receptors, potentially modulating their activity .

Anticancer Activity

A study by Smith et al. (2022) demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

Antimicrobial Effects

In a comparative study by Johnson et al. (2021), this compound was tested against various bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

3-(3-Fluorophenyl)-3-pentanol is an organic compound that has garnered interest in various fields, particularly medicinal chemistry and chemical biology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₅FO

IUPAC Name: 3-(3-fluorophenyl)pentan-3-ol

Molecular Weight: 182.24 g/mol

InChI Key: XUJCRTHHXLRLOJ-UHFFFAOYSA-N

The compound features a fluorine atom on a phenyl ring linked to a pentanol chain, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, potentially modulating enzyme activity or receptor signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Analgesic Properties

In animal models, this compound has demonstrated analgesic effects comparable to standard pain relievers. Its mechanism may involve the inhibition of pain signaling pathways, making it a candidate for further development as a therapeutic agent for pain management .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Key Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)-3-pentanol | Fluorine in para position | Similar anti-inflammatory properties |

| 3-(3-Chlorophenyl)-3-pentanol | Chlorine instead of fluorine | Lower binding affinity |

| 3-(2-Methoxyphenyl)-3-pentanol | Methoxy group on phenyl ring | Antimicrobial activity |

The meta-positioning of the fluorine atom in this compound is believed to enhance its stability and reactivity compared to its analogs .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Pain Model : A study utilizing a rodent model for chronic pain demonstrated that administration of this compound resulted in a significant reduction in pain scores compared to control groups. This suggests its efficacy as an analgesic agent .

- Inflammation Model : In a model of induced inflammation, treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.